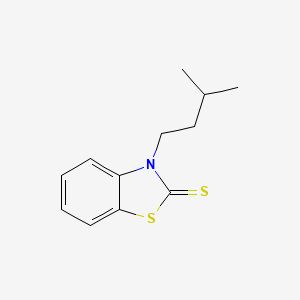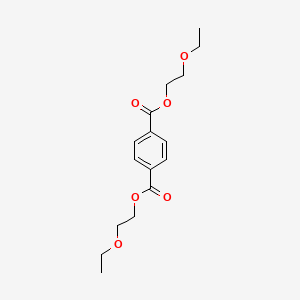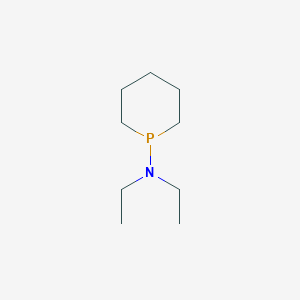
N,N-Diethylphosphinan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethylphosphinan-1-amine is an organic compound characterized by the presence of a phosphine group bonded to an amine. This compound is part of the broader class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups . The unique structure of this compound makes it a valuable compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethylphosphinan-1-amine typically involves the reaction of diethylamine with a suitable phosphine precursor. One common method is the reaction of diethylamine with chlorophosphine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diethylphosphinan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.
Solvents: Reactions are typically carried out in solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to ensure proper solubility and reaction kinetics
Major Products: The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N,N-Diethylphosphinan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology: The compound is explored for its potential in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Medicine: Research is ongoing to investigate its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes .
Mécanisme D'action
The mechanism of action of N,N-Diethylphosphinan-1-amine involves its interaction with molecular targets through its phosphine and amine groups. These functional groups enable the compound to act as a nucleophile, participating in various chemical reactions. The pathways involved include nucleophilic substitution and coordination with metal ions, which are crucial for its applications in catalysis and coordination chemistry .
Comparaison Avec Des Composés Similaires
N,N-Dimethylphosphinan-1-amine: Similar in structure but with methyl groups instead of ethyl groups.
N,N-Diethylphosphinamide: Contains an amide group instead of an amine group.
N,N-Diethylphosphine oxide: An oxidized form of N,N-Diethylphosphinan-1-amine .
Uniqueness: this compound is unique due to its specific combination of phosphine and amine groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to form stable complexes with metals and participate in a variety of reactions makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
23783-35-9 |
|---|---|
Formule moléculaire |
C9H20NP |
Poids moléculaire |
173.24 g/mol |
Nom IUPAC |
N,N-diethylphosphinan-1-amine |
InChI |
InChI=1S/C9H20NP/c1-3-10(4-2)11-8-6-5-7-9-11/h3-9H2,1-2H3 |
Clé InChI |
WZQKYUWWPYGVFS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





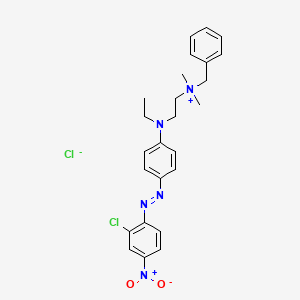
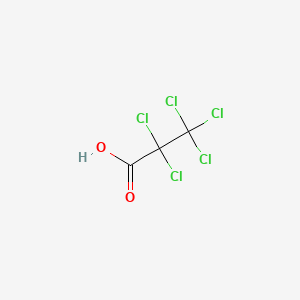
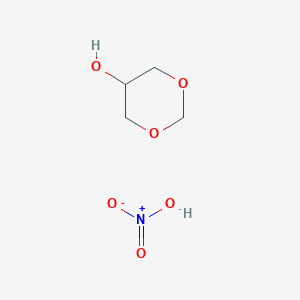
![2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14696338.png)
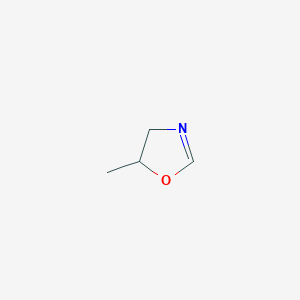


![Ethyl [(2-aminophenyl)carbamothioyl]carbamate](/img/structure/B14696360.png)
